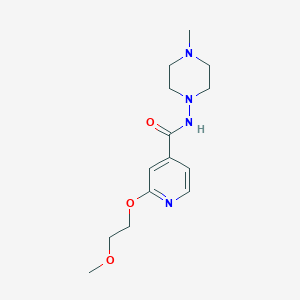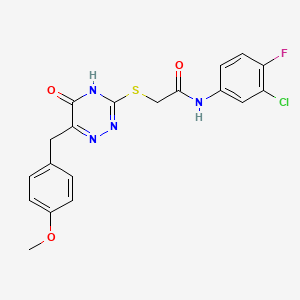![molecular formula C25H28N6 B2467441 5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899390-04-6](/img/structure/B2467441.png)
5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It has a molecular formula of C25H28N6 and an average mass of 412.530 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several rings and functional groups. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Compound Derivation
5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound involved in the synthesis of various heterocyclic compounds. It has been used in the development of novel derivatives incorporating thioxopyrimidine, pyrazolo, pyrimidine, and pyridine moieties. These compounds are obtained through intramolecular cyclization processes involving specific amines and enaminone compounds. The structure of these synthesized compounds is usually established using spectral data and elemental analysis (Ho & Suen, 2013).
Medicinal Chemistry and Biological Evaluation
This compound is also a precursor in medicinal chemistry, particularly in the synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine derivatives. These derivatives are synthesized using a reaction involving sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate and the fitting heterocyclic amines. The synthesized compounds are usually characterized using elemental analysis, spectral data, and, when possible, alternative synthetic routes. Some of these compounds have shown promising results in terms of their antitrypanosomal activity (Abdelriheem et al., 2017).
Green Chemistry Synthesis
In the field of green chemistry, this compound is involved in the solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and other related heterocyclic compounds. The process emphasizes the use of environmentally friendly methods without the use of solvents, promoting a more sustainable approach to chemical synthesis. The antimicrobial activities of these compounds are also evaluated, showing competitive activities compared to conventional antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Imaging Agent Synthesis in Medical Diagnostics
The compound plays a role in the synthesis of imaging agents used in medical diagnostics, specifically in the development of potential PET agents for imaging of IRAK4 enzyme in neuroinflammation. This involves a meticulous synthesis process resulting in a tracer that is isolated and used in radiochemical applications (Wang et al., 2018).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential biological activities. Given the interest in pyrazolo[1,5-a]pyrimidines and related compounds, this compound could be a valuable subject for future research .
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18(2)21-17-23(30-15-13-29(14-16-30)22-11-7-8-12-26-22)31-25(27-21)24(19(3)28-31)20-9-5-4-6-10-20/h4-12,17-18H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPBHPCDRSTPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

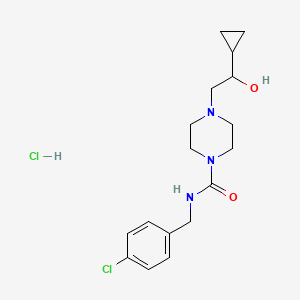

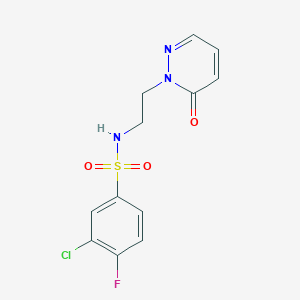
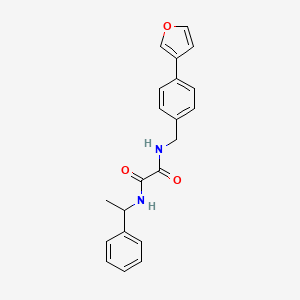
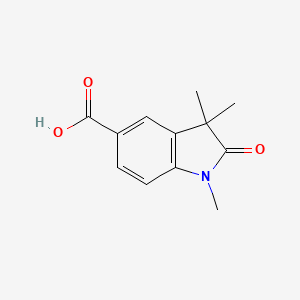
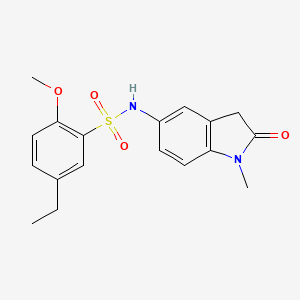
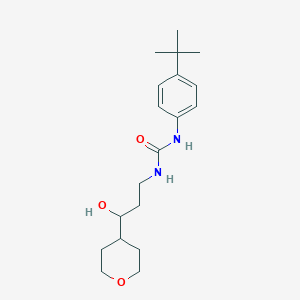

![Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate](/img/structure/B2467373.png)


![3-chloro-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2467376.png)
